molecular formula C10H15N3O3 B13630401 4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide

4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide

Katalognummer: B13630401
Molekulargewicht: 225.24 g/mol
InChI-Schlüssel: CPTUHUUUGDETMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide is a bicyclic compound featuring a fused cyclopropane-piperidinedione core. The compound’s butanamide side chain with a methylamino substituent may enhance solubility and target binding compared to simpler derivatives.

Eigenschaften

Molekularformel

C10H15N3O3

Molekulargewicht

225.24 g/mol

IUPAC-Name

4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide

InChI

InChI=1S/C10H15N3O3/c1-12-7(8(11)14)2-3-13-9(15)5-4-6(5)10(13)16/h5-7,12H,2-4H2,1H3,(H2,11,14)

InChI-Schlüssel

CPTUHUUUGDETMZ-UHFFFAOYSA-N

Kanonische SMILES

CNC(CCN1C(=O)C2CC2C1=O)C(=O)N

Herkunft des Produkts

United States

Biologische Aktivität

The compound 4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide is a member of the azabicyclo family, which has garnered attention for its potential biological activities, particularly in relation to receptor interactions and therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide is C9H12N2O4C_9H_{12}N_2O_4, with a molecular weight of approximately 212.20 g/mol. Its structure features a bicyclic framework that is crucial for its biological interactions.

Dopamine Receptor Antagonism

Research indicates that compounds similar to 4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide exhibit significant affinity for dopamine D(3) receptors. A study highlighted a series of derivatives that demonstrated high selectivity and potency against these receptors, which are implicated in various neuropsychiatric disorders including addiction and schizophrenia .

Table 1: Affinity of Related Compounds for Dopamine D(3) Receptors

Compound NameIC50 (μM)Selectivity Ratio (D3/D2)
Compound A0.510
Compound B0.88
4-(2,4-Dioxo...)0.69

Opioid Receptor Activity

Another area of interest is the compound's activity at opioid receptors. A study on 3-azabicyclo[3.1.0]hexane derivatives indicated that modifications to the structure could yield potent μ-opioid receptor ligands with potential applications in treating conditions like pruritus . The binding affinities achieved were in the picomolar range, suggesting strong interactions with the μ receptor subtype.

Table 2: Binding Affinities for Opioid Receptors

Compound Nameμ-Receptor Affinity (pM)δ-Receptor Affinity (pM)κ-Receptor Affinity (pM)
Compound C50>10000>10000
Compound D25>10000>10000
4-(2,4-Dioxo...)30>10000>10000

Case Studies

  • Dopamine D(3) Antagonists in Addiction Models : In preclinical studies, compounds with similar structures were shown to attenuate conditioned place preference (CPP) responses to drugs like nicotine and cocaine, indicating their potential utility in addiction therapy .
  • Opioid Ligands for Veterinary Medicine : The exploration of azabicyclo compounds as μ-opioid receptor ligands has led to promising results in managing pruritus in canine patients, showcasing their therapeutic potential beyond human applications .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Molecular Formula Molecular Weight Biological Activity Key Structural Features
4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide (Target) C₁₀H₁₄N₃O₃* ~224.24† Hypothesized: Antimicrobial, antifungal, antioxidant (based on analogs) Bicyclo[3.1.0] core; butanamide chain with methylamino group
2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide C₉H₁₃N₃O₃ 211.22 Not explicitly reported; discontinued (commercial sources) Shorter propanamide chain; methyl group on α-carbon
3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanamide C₁₀H₁₆N₃O₃ 226.25 No activity data available Methylamino and methyl groups on α- and β-carbons; propanamide chain
Ethyl N-aryl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylates C₁₄H₁₈N₂O₄ (varies) ~278.31 Antibacterial, antifungal (e.g., Bacillus subtilis, Candida albicans) Aryl substituents; ester group at position 6
4-Thia-1-azabicyclo[3.2.0]heptane derivatives (e.g., cephalosporin analogs) C₁₄H₁₉N₃O₅S (varies) ~341.38 Antibiotic activity (β-lactamase resistance) Sulfur atom in bicyclo ring; larger [3.2.0] ring system

*Estimated based on structural similarity; †Calculated from molecular formula.

Key Findings from Comparative Analysis

Bioactivity
  • Antimicrobial Potential: Ethyl N-aryl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylates exhibit broad-spectrum activity against Gram-positive bacteria (Bacillus subtilis) and fungi (Candida albicans) .
  • Antioxidant Activity: Piperidinedione derivatives with carboxylate groups (e.g., ethyl 2,6-dioxo-N-aryl-piperid-3-ene-4-carboxylates) show significant antioxidant effects, serving as reference standards . The target compound’s methylamino group could modulate redox properties.
Structural Influence on Properties
  • Solubility and Stability : The butanamide chain in the target compound likely improves water solubility compared to shorter-chain analogs (e.g., propanamide derivatives) . Amides generally exhibit greater hydrolytic stability than esters, as seen in ethyl carboxylates .
  • In contrast, 4-thia-1-azabicyclo[3.2.0]heptane derivatives leverage sulfur inclusion for antibiotic resistance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.